Cinnamylidenemalonic acid

Description

Properties

IUPAC Name |

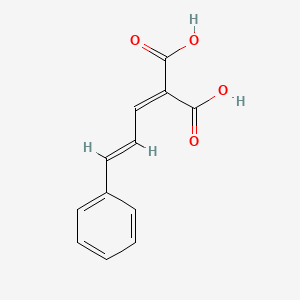

2-[(E)-3-phenylprop-2-enylidene]propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c13-11(14)10(12(15)16)8-4-7-9-5-2-1-3-6-9/h1-8H,(H,13,14)(H,15,16)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPUXJIIRIWMSQ-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4472-92-8, 28028-86-6 | |

| Record name | Cinnamylidenemalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004472928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malonic acid, cinnamylidene-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028028866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamylidenemalonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinnamylidenemalonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Traditional Knoevenagel Condensation

The conventional method involves refluxing cinnamaldehyde and malonic acid in a solvent system (e.g., pyridine or toluene) with piperidine as a catalyst. Piperidine facilitates enolate formation and accelerates dehydration, yielding this compound with reported efficiencies of 70–85%. However, this approach faces criticism due to the toxicity of pyridine and piperidine, which complicates large-scale applications.

Mechanistic Insights :

-

Enolate Formation : Malonic acid deprotonates at the α-carbon, forming a resonance-stabilized enolate.

-

Aldol Addition : The enolate attacks the carbonyl carbon of cinnamaldehyde, generating a β-hydroxy intermediate.

-

Dehydration : The intermediate loses water, forming the conjugated α,β-unsaturated carboxylic acid.

Modern Catalytic Systems and Green Chemistry Approaches

Amino Acid-Catalyzed Synthesis

Recent advancements employ non-toxic catalysts like beta-alanine, as demonstrated in the Verley-Doebner modification1. Beta-alanine acts as a co-catalyst, forming an imine intermediate with cinnamaldehyde, which undergoes nucleophilic attack by the malonate enolate. This method avoids hazardous solvents and achieves comparable yields (75–90%) under milder conditions (60–80°C)1.

Key Advantages :

-

Eliminates pyridine and piperidine, reducing environmental and safety risks.

-

Regenerates the catalyst in a closed cycle, enhancing atom economy1.

Solvent-Free and Microwave-Assisted Methods

Patents describe solvent-free protocols where cinnamaldehyde and malonic acid are heated directly with catalytic ammonium acetate or acetic acid. Microwave irradiation further reduces reaction times from hours to minutes while maintaining yields above 80%.

Polymorphic Control and Crystallization Strategies

This compound crystallizes in three polymorphs, each with distinct photochemical reactivities. Polymorph 1 yields mixed dimerization products under UV light, whereas Polymorphs 2 and 3 exclusively form [2+2] cycloadducts. Control over polymorphism is achieved through:

3.1. Solvent Selection :

-

Polymorph 1 : Crystallizes from ethanol/water mixtures.

-

Polymorphs 2 & 3 : Obtained via slow evaporation from acetone or dichloromethane.

3.2. Temperature Gradients : Rapid cooling favors kinetic (metastable) forms, while gradual cooling yields thermodynamically stable polymorphs.

Spectroscopic Characterization and Quality Control

Successful synthesis is confirmed through:

-

¹H NMR : Peaks at δ 6.3–7.8 ppm (aromatic and vinyl protons), δ 3.1 ppm (methine proton).

-

IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C).

-

X-ray Diffraction : Monoclinic crystal system for Polymorph 1, orthorhombic for Polymorphs 2 and 3.

Industrial Applications and Scalability Challenges

Despite high academic interest, industrial adoption remains limited due to:

-

Cost of Malonic Acid : A key raw material with fluctuating market prices.

-

Waste Management : Traditional methods generate acidic byproducts requiring neutralization.

Innovative Solutions :

-

In Situ Decarboxylation : Integrates malonic acid synthesis with condensation steps to reduce costs.

-

Continuous Flow Reactors : Enhance heat/mass transfer, improving yields to >90%.

Comparative Analysis of Preparation Methods

| Method | Catalyst | Solvent | Temperature | Yield | Polymorph |

|---|---|---|---|---|---|

| Traditional Knoevenagel | Piperidine | Pyridine | 100–120°C | 70–85% | Not Reported |

| Beta-Alanine Catalyzed | Beta-Alanine | Water | 60–80°C | 75–90% | Polymorph 1 |

| Solvent-Free | Ammonium Acetate | None | 130°C | 80–85% | Polymorph 2 |

| Microwave-Assisted | Acetic Acid | Toluene | 150°C (MW) | 85–90% | Polymorph 3 |

Chemical Reactions Analysis

Cinnamylidenemalonic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

CMA and its derivatives have shown promising biological activities, making them candidates for drug development.

Antimicrobial Activity :

CMA exhibits antimicrobial properties against various pathogens. For instance, derivatives of cinnamic acid have been evaluated for their effectiveness against drug-resistant bacterial strains. A study highlighted that certain CMA derivatives demonstrated significant inhibitory effects on Mycobacterium marinum, a pathogen responsible for skin infections, with an IC50 value of 64 µM .

Anticancer Properties :

Research indicates that CMA can inhibit cancer cell proliferation. One study linked CMA to amino-functionalized magnetic nanoparticles (AMNPs) to enhance its antitumor activity. The derivatives showed improved photodynamic therapy efficacy against human breast adenocarcinoma cell lines, with some compounds achieving up to 86% suppression of cell migration in treated groups .

Materials Science

CMA has applications in the synthesis of novel materials due to its unique structural properties.

Polymerization Studies :

CMA undergoes photopolymerization, which can be harnessed for creating new polymeric materials. The dimerization of CMA has been studied extensively, revealing its ability to form complex networks upon UV exposure. This reaction is characterized by first-order kinetics and is topochemically controlled .

Table 1: Dimerization Kinetics of this compound

| Reaction Type | Kinetic Order | Conditions | Reference |

|---|---|---|---|

| Dimerization | First Order | UV Light Exposure | |

| Polymer Network Formation | Topochemical Control | Crystalline State |

Agricultural Applications

CMA derivatives have been explored for their potential in agricultural pest control.

Insect Growth Regulation :

A patent describes the use of CMA derivatives as insect growth regulators, which inhibit cell proliferation in certain insects. This application highlights the compound's potential role in sustainable agriculture by providing an alternative to traditional pesticides .

Cosmetic Applications

Cinnamic acid derivatives, including CMA, are recognized for their roles in cosmetic formulations.

UV Protection and Antioxidant Properties :

Cinnamic acid derivatives are widely utilized in cosmetics for their UV-filtering capabilities and antioxidant properties. These compounds help protect skin from UV damage while also providing anti-aging benefits .

Case Studies and Research Findings

Several studies have documented the various applications of CMA:

- Study on Antimicrobial Efficacy : A derivative of CMA was tested against Mycobacterium tuberculosis and showed promising results, indicating its potential as a new antimicrobial agent .

- Photopolymerization Research : Investigations into the photopolymerization of CMA revealed insights into its structural changes upon UV exposure, which can be applied in developing new materials .

Mechanism of Action

The mechanism of action of cinnamylidenemalonic acid involves its ability to undergo decarboxylation and photochemical reactions. These reactions are influenced by the compound’s molecular structure, which includes a benzene ring, an alkene double bond, and an acrylic acid functional group . The molecular targets and pathways involved in these reactions are primarily related to the compound’s ability to form stable products through electron donation and radical chain termination .

Comparison with Similar Compounds

Comparison with Similar Compounds

Photochemical Reactivity

Cinnamylidenemalonic acid’s photochemical behavior distinguishes it from other α,β-unsaturated malonic acid derivatives. When irradiated (257.3 Å), its three polymorphs undergo [2+2] cycloaddition:

- Polymorph 1 : Forms a mixture of dimers.

- Polymorphs 2 and 3: Yield a single dimeric product . Historically, Liebermann observed its sunlight-induced conversion to a white crystalline product, later confirmed as a dimer—unlike stereoisomeric changes seen in simpler styrene derivatives .

Reactivity with Sulphites

This compound uniquely adds acid sulphites (HSO₃⁻) at the β-position (relative to carboxyl groups), forming stable sulphonic acids . This contrasts with cinnamaldehyde , which undergoes sulfite addition at the α-position. The reaction mechanism involves cold, prolonged exposure (4–5 days) to yield potassium salts of benzal sulphoethyl malonic acid .

Stability and Polymorphism

The compound’s light sensitivity parallels cinnamylidene esters, but its three polymorphs enable tailored solid-state reactions. For instance, Polymorphs 2 and 3 provide reproducible dimerization, whereas muconic acid derivatives (another diene class) face solubility challenges in co-crystallization .

Data Tables

Table 1: Comparison of Photochemical Properties

Research Findings and Implications

- Polymorph-Dependent Reactivity : The correlation between crystal structure and photoproducts offers insights into topochemical reaction design .

- Pharmaceutical Applications : Derivatives like 8-substituted xanthinyl analogues show promise as bioactive molecules, leveraging the acid’s diene backbone .

- Historical Significance : Early studies (1902–1904) on sulphite addition and photodimerization laid groundwork for modern conjugated system chemistry .

Biological Activity

Cinnamylidenemalonic acid (CMA) is a derivative of cinnamic acid, a compound widely recognized for its diverse biological activities. This article explores the biological activity of CMA, focusing on its mechanisms in diabetes management, antimicrobial properties, and potential applications in cancer treatment.

1. Chemical Structure and Synthesis

CMA is synthesized through the condensation of cinnamaldehyde with malonic acid, typically using a base catalyst such as pyridine or piperidine. The resulting compound exhibits a unique dicarboxylic acid structure that facilitates various biological interactions.

2. Biological Activity Overview

CMA has been investigated for its potential in several therapeutic areas:

- Diabetes Management

- Antimicrobial Activity

- Cancer Intervention

3. Diabetes Management

CMA has shown promising results in improving glucose tolerance and stimulating insulin secretion, critical actions for anti-diabetic activity. Research indicates that CMA can enhance pancreatic β-cell functionality and inhibit hepatic gluconeogenesis, which are vital for managing diabetes and its complications.

- Stimulation of Insulin Secretion : CMA enhances the secretion of insulin from pancreatic cells.

- Improvement of Glucose Uptake : It facilitates glucose absorption in tissues.

- Inhibition of Protein Glycation : CMA prevents the glycation of proteins, a process linked to diabetes complications.

| Mechanism | Effect |

|---|---|

| Insulin Secretion | Increased insulin levels |

| Glucose Uptake | Enhanced glucose absorption |

| Protein Glycation Inhibition | Reduced formation of advanced glycation end-products |

4. Antimicrobial Activity

CMA exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. It has been particularly noted for its effectiveness against drug-resistant strains, making it a candidate for future drug development.

Key Findings:

- Bacterial Inhibition : Studies have demonstrated that CMA can inhibit the growth of pathogens such as Mycobacterium tuberculosis.

- Fungal Activity : CMA derivatives have shown efficacy against fungal infections by targeting specific enzymes involved in fungal growth.

| Pathogen | Activity Level |

|---|---|

| Mycobacterium tuberculosis | Significant inhibition |

| Fungal Strains | Effective against CYP53A15 |

5. Cancer Intervention

Research into CMA's role in cancer treatment reveals its potential to inhibit the proliferation of various cancer cell lines. The compound has been found to induce differentiation in tumor cells, which may aid in therapeutic strategies.

- Inhibition of Oncogenic Kinases : CMA can interfere with signaling pathways that promote cancer cell growth.

- Induction of Cytostasis : It halts the cell cycle progression in cancer cells, preventing their proliferation.

| Cancer Type | Effectiveness |

|---|---|

| Breast Adenocarcinoma | Significant cytotoxicity |

| Colon Carcinoma | Reduced cell migration |

6. Case Studies and Research Findings

Recent studies highlight the multifaceted biological activities of CMA:

- A study demonstrated that CMA derivatives could significantly suppress B16-F10 cell migration, indicating potential anti-metastatic properties against melanoma.

- Another investigation revealed that CMA exhibited an IC50 value of 64 µM against Mycobacterium marinum, showcasing its antimicrobial potency.

Q & A

Q. What are the established synthetic routes for cinnamylidenemalonic acid, and how can reaction conditions be optimized for yield and purity?

this compound is typically synthesized via aldol condensation between substituted benzaldehydes and malonic acid in pyridine, followed by photochemical cyclization . Key variables include reaction temperature (pyridine reflux), stoichiometric ratios, and light exposure duration. Yield optimization requires monitoring by TLC and purification via recrystallization. Purity is confirmed via melting point analysis and NMR spectroscopy .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to characterize this compound derivatives?

- 1H NMR : Identify α,β-unsaturated carbonyl protons (δ 6.5–7.5 ppm) and conjugated diene systems.

- 13C NMR : Confirm carbonyl carbons (δ 165–175 ppm) and aromatic substituents.

- IR : Detect C=O stretches (~1700 cm⁻¹) and conjugated C=C bonds (~1600 cm⁻¹). Always compare spectra with literature data and use deuterated solvents for clarity .

Q. What are the best practices for reproducing historical reactions involving this compound, such as its addition to acid sulphites?

Follow protocols from primary literature (e.g., Kohler’s work ):

- Use freshly prepared acid sulphites (e.g., NaHSO3) in aqueous ethanol.

- Maintain low temperatures (0–5°C) to prevent side reactions.

- Monitor pH to avoid decomposition of the conjugated system. Validate results via comparative melting points and elemental analysis .

Q. How should researchers design controlled experiments to study the photochemical behavior of this compound?

- Independent variables : Wavelength of light (e.g., UV vs. visible), exposure time.

- Dependent variables : Reaction rate (HPLC monitoring), product distribution.

- Controls : Dark conditions, inert atmosphere (N2) to prevent oxidation. Use quartz reactors for UV transparency and calibrate light sources with actinometry .

Q. What methodologies are recommended for analyzing the stability of this compound under varying pH conditions?

- Prepare buffered solutions (pH 2–12) and incubate samples at 25°C.

- Monitor degradation via UV-Vis spectroscopy (absorbance at λmax ~300 nm).

- Quantify decomposition products using LC-MS. Statistical analysis (e.g., ANOVA) determines significance of pH effects .

Advanced Research Questions

Q. How can computational chemistry models (e.g., DFT) resolve contradictions in proposed reaction mechanisms for this compound’s addition reactions?

- Compare Thiele’s conjugation theory with modern DFT calculations (e.g., Gibbs free energy profiles for competing pathways).

- Analyze transition states to determine regioselectivity (e.g., β- vs. γ-addition).

- Validate models using isotopic labeling experiments .

Q. What strategies address discrepancies in reported regioselectivity during hydrocyanic acid addition to this compound esters?

- Re-examine reaction conditions: solvent polarity (aprotic vs. protic), catalyst presence.

- Perform kinetic studies (stopped-flow techniques) to identify intermediate species.

- Use X-ray crystallography to resolve stereochemical ambiguities in products .

Q. How can researchers design a systematic review to evaluate the biological activity of this compound derivatives?

Q. What advanced spectroscopic methods elucidate the electronic structure of this compound’s conjugated system?

Q. How should contradictory data on the acid’s tetramethylene derivative formation be reconciled?

- Replicate experiments under standardized conditions (light intensity, solvent purity).

- Use high-resolution mass spectrometry (HRMS) to distinguish isomers.

- Apply multivariate analysis (PCA) to identify outlier datasets .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.